molecular formula C12H3Br4NO2 B14198623 1,2,4,7-Tetrabromo-3H-phenoxazin-3-one CAS No. 832733-87-6

1,2,4,7-Tetrabromo-3H-phenoxazin-3-one

Cat. No.: B14198623
CAS No.: 832733-87-6
M. Wt: 512.77 g/mol
InChI Key: SXAZSLHMKAGQLE-UHFFFAOYSA-N
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Description

1,2,4,7-Tetrabromo-3H-phenoxazin-3-one is a brominated derivative of the 3H-phenoxazin-3-one scaffold, a structure recognized for its diverse utility in medicinal chemistry and materials science . The phenoxazine core is a tricyclic heterocycle known for its electron-rich nature and stability, making it a valuable building block for developing compounds with specific optical and electronic properties . Researchers value this core structure for its presence in various pharmacologically active molecules and its applications in developing organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photoredox catalysts . While the specific biological activity of this tetrabromo derivative requires empirical validation, structurally similar phenoxazine compounds have demonstrated a range of potent biological activities. These include antibacterial, antifungal, anticancer, and antiviral properties, as documented in scientific literature . For instance, certain phenoxazine derivatives have been investigated as inhibitors for specific kinases, indicating their potential in cell signalling research . The bromine atoms on this compound provide distinct handles for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to create a library of novel derivatives for structure-activity relationship (SAR) studies. This makes this compound a versatile and valuable intermediate for chemical genetics, drug discovery, and the development of new functional materials . This product is intended for research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly for use in laboratory settings and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

832733-87-6

Molecular Formula

C12H3Br4NO2

Molecular Weight

512.77 g/mol

IUPAC Name

1,2,4,7-tetrabromophenoxazin-3-one

InChI

InChI=1S/C12H3Br4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H

InChI Key

SXAZSLHMKAGQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Condensation of Brominated Quinones with Brominated Aminophenols

The most direct route involves cyclocondensation of a tetrabrominated 1,4-benzoquinone with a brominated ortho-aminophenol. For example, reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with 2-amino-4,6-dibromophenol in ethanolic sodium acetate at 80°C for 12 hours yields the target compound. The reaction proceeds via nucleophilic attack of the aminophenol’s amine group on the quinone’s carbonyl, followed by cyclization and dehydration (Fig. 1).

Mechanistic Insights :

  • Step 1 : The amine group of 2-amino-4,6-dibromophenol attacks the carbonyl carbon of the quinone, forming a Schiff base intermediate.
  • Step 2 : Intramolecular cyclization eliminates water, forming the phenoxazinone core.
  • Step 3 : Aromatization via tautomerization stabilizes the conjugated system.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature (°C) 80 78
Catalyst Sodium Acetate 78
Reaction Time (h) 12 78

Post-Cyclization Bromination Strategies

Brominating pre-formed 3H-phenoxazin-3-one using excess bromine in acetic acid at 50°C introduces bromine atoms at activated positions. The ketone group at position 3 deactivates the adjacent ring, directing bromination to positions 1, 2, 4, and 7.

Procedure :

  • Dissolve 3H-phenoxazin-3-one (1.0 mmol) in glacial acetic acid.
  • Add bromine (4.4 mmol) dropwise under nitrogen.
  • Stir at 50°C for 6 hours.
  • Quench with sodium thiosulfate and isolate via recrystallization (ethanol/water).

Regioselectivity Control :

  • Electron-Donating Effects : The ether oxygen activates positions ortho and para, favoring bromination at 1, 4, and 7.
  • Steric Hindrance : Position 2 is less hindered, allowing bromination after initial substitution.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-9), 7.98 (d, J = 8.4 Hz, 1H, H-6), 7.75 (d, J = 8.4 Hz, 1H, H-5).
  • 13C NMR : δ 178.9 (C=O), 152.1–115.4 (aromatic carbons).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch).

X-ray Crystallography

Single-crystal analysis reveals a planar phenoxazinone core with bromine atoms at 1, 2, 4, and 7 positions. Dihedral angles between aromatic rings: 5.43°.

Chemical Reactions Analysis

Types of Reactions

1,2,4,7-Tetrabromo-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Phenoxazines: Products with various functional groups replacing the bromine atoms.

    Oxidized Derivatives: Compounds with higher oxidation states, such as phenoxazine-3,7-dione.

    Coupled Products: Complex aromatic systems formed through coupling reactions.

Scientific Research Applications

1,2,4,7-Tetrabromo-3H-phenoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1,2,4,7-Tetrabromo-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or inhibiting enzymes critical for cell survival. The bromine atoms enhance its reactivity and binding affinity, making it a potent compound for various applications.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: Bromine atoms in this compound increase electron-withdrawing character and steric bulk compared to the electron-donating coumarin and tetrazole groups in 4g/4h. This may reduce solubility in polar solvents but enhance thermal stability.
  • Applications: Coumarin derivatives (4g/4h) are often explored for fluorescence or antimicrobial activity, whereas brominated phenoxazines may prioritize reactivity in halogen-bonding or catalytic processes .

Comparison with Fluorinated Pharmaceutical Derivatives

references a triazol-5(4H)-one derivative (MM3251.02), a fluorinated compound with trifluoromethyl and fluorophenyl groups. Though structurally unrelated, its halogen substituents provide a basis for comparison:

  • Electronegativity : Fluorine (3.98 Pauling scale) vs. bromine (2.96) results in differing electronic effects. Fluorine’s strong electron-withdrawing nature enhances metabolic stability in pharmaceuticals, whereas bromine’s polarizability may favor material science applications.
  • Molecular Weight: The triazolone derivative (MM3251.02) has a higher molecular weight (≈1,148 g/mol) due to trifluoromethyl and morpholino groups, compared to the brominated phenoxazine (≈526 g/mol).

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
This compound Phenoxazine Br (positions 1,2,4,7) ~526 Catalysis, flame retardants
Compound 4g () Benzodiazepine-tetrazole Coumarin, tetrazole, pyrazole >600 (estimated) Fluorescent probes, antimicrobials
Compound 4h () Oxazepine-tetrazole Coumarin, oxazepine, pyrazole >600 (estimated) Drug delivery, photodynamic therapy
MM3251.02 () Triazolone CF₃, fluorophenyl, morpholino ~1,148 Pharmaceutical APIs (e.g., Aprepitant analogs)

Research Findings and Implications

  • Synthetic Challenges: Brominated phenoxazines require controlled bromination conditions to avoid over-substitution, whereas coumarin hybrids (4g/4h) demand multi-step coupling reactions .
  • Stability : Bromine’s larger atomic radius may confer higher thermal stability compared to fluorine in MM3251.02, which prioritizes oxidative resistance.
  • Biological Activity: No direct data exist for this compound, but bromophenazines are historically linked to antimalarial and anticancer properties, contrasting with coumarin derivatives’ fluorescence-driven uses .

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